2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
Overview
Description
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Chalcone Analogues
A study by Curti, Gellis, and Vanelle (2007) explored the synthesis of alpha,beta-unsaturated ketones as chalcone analogues through a S(RN)1 mechanism. They used 2-bromo-1-(4-nitrophenyl)ethanone, among other compounds, to form these ketones, which are vital in creating a variety of chalcone analogues. This research highlights the significance of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing structurally diverse compounds with potential applications in various fields including medicinal chemistry (Curti, Gellis, & Vanelle, 2007).
Selective α-Monobromination of Alkylaryl Ketones
Ying (2011) conducted research on the selective α-monobromination of various alkylaryl ketones, including 2-bromo-1-(4-nitrophenyl)ethanone. This process involved using ionic liquids under solvent-free conditions, showcasing an efficient and regioselective method for bromination. This technique demonstrates the broader applicability of 2-bromo-1-(4-nitrophenyl)ethanone in organic synthesis (Ying, 2011).
Synthesis of 2-Alkylaminothiazoles
Khilifi et al. (2008) reported on the reactivity of N-thioamido amidines with halogenated alkyl derivatives for synthesizing 2-alkylamino thiazoles, employing 2-bromo-1-(4-nitrophenyl)ethanone. This research presents a method for producing thiazole derivatives, which are important in medicinal chemistry, indicating another application of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing biologically active compounds (Khilifi et al., 2008).
Synthesis of Novel IMPDH Inhibitor
Zhao et al. (2007) developed an efficient synthesis method for BMS-337197, a novel IMPDH inhibitor, using 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent. This method yielded BMS-337197 efficiently, indicating the role of 2-bromo-1-(4-nitrophenyl)ethanone in the synthesis of significant pharmacological agents (Zhao et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
This could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on the actions of similar compounds, it could potentially lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone . These factors could include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone plays a significant role in biochemical reactions, particularly as an electrophilic reagent. It interacts with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound’s bromine atom is highly reactive, allowing it to form covalent bonds with nucleophilic amino acid residues such as cysteine, serine, and lysine. These interactions can lead to the modification of enzyme activity and protein function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. The compound’s interaction with cellular proteins can result in changes in cell function, including apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This binding can inhibit or activate enzyme activity, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions but can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ damage or systemic toxicity, have been observed at high doses. It is important to determine the threshold dose that elicits the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioactivity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes .
Properties
IUPAC Name |
2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCVOBHUPAOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396596 | |
Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22019-50-7 | |
Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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